2-(Methoxy(naphthalen-1-yl)methyl)malononitrile
Description
Properties
IUPAC Name |
2-[methoxy(naphthalen-1-yl)methyl]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-18-15(12(9-16)10-17)14-8-4-6-11-5-2-3-7-13(11)14/h2-8,12,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIHOSNMMYJSCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC2=CC=CC=C21)C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of malononitrile derivatives like 2-(Methoxy(naphthalen-1-yl)methyl)malononitrile typically involves:
- Knoevenagel condensation between malononitrile and an aldehyde or ketone bearing the naphthalen-1-yl and methoxy substituents.
- Use of bases such as potassium hydroxide (KOH), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) to facilitate the condensation.
- Selection of an appropriate solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO)) and temperature control to optimize yields.
Optimization of Reaction Conditions
A study focusing on related malononitrile derivatives shows the following key findings in base and solvent screening for Knoevenagel-type condensations:
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaOH | DMSO | 45 | 3 | 43 |
| 2 | NaOH | DMF | 45 | 3 | 45 |
| 3 | KOH | DMSO | 45 | 1 | 67 |
| 4 | KOH | DMF | 45 | 1 | 72 |
| 5 | KOH | DMF | 60 | 1 | 58 |
| 6 | KOH | DMF | 90 | 2 | 35 |
| 7 | NaH | DMF | 45 | 1 | 41 |
| 8 | KOtBu | DMF | 45 | 3 | 65 |
| 9 | NaNH2 | DMF | 45 | 4 | 62 |
Table 1: Optimization of base and solvent for malononitrile condensation reactions (adapted from related malononitrile studies)
- The best yield (72%) was obtained using KOH in DMF at 45 °C for 1 hour .
- Increasing temperature beyond 45 °C led to decreased yields, indicating potential side reactions or decomposition.
- NaH and KOtBu in DMF also gave moderate yields but were less efficient than KOH.
Specific Preparation of this compound
While direct literature on this exact compound is limited, analogous compounds with methoxy-substituted aryl groups have been synthesized by:
- Reacting 2-(bis(methylthio)methylene)malononitrile with substituted benzylamines or aldehydes under reflux in THF or similar solvents for 24 hours.
- Purification by flash column chromatography using mixtures of chloroform and methanol or hexane and ethyl acetate.
For example, a related organocatalyst containing a methoxyphenyl group was prepared by refluxing 2-(bis(methylthio)methylene)malononitrile with a substituted benzylamine in THF for 24 hours, followed by purification to yield the desired product in 84% yield.
This suggests that a similar approach could be adapted for this compound by:
- Using a methoxy-substituted naphthalen-1-yl aldehyde as the electrophilic partner.
- Employing base-mediated Knoevenagel condensation in THF or DMF.
- Optimizing reaction time and temperature to maximize yield.
Structural Confirmation and Characterization
- The structure of related malononitrile derivatives has been confirmed by single crystal X-ray crystallography , showing monoclinic crystal systems without major intermolecular interactions.
- NMR spectroscopy (1H and 13C) is essential for confirming the substitution pattern and purity. For example, methoxy substituents typically show characteristic signals around 3.9 ppm in 1H NMR and around 55 ppm in 13C NMR.
- Complementary techniques such as FT-IR, UV-Vis , and mass spectrometry aid in comprehensive characterization.
Summary Table of Preparation Parameters
| Parameter | Recommended Conditions | Notes |
|---|---|---|
| Starting Materials | Methoxy-substituted naphthalen-1-yl aldehyde, malononitrile | Aldehyde source critical for substitution |
| Base | KOH, NaH, KOtBu | KOH in DMF gave best yields (up to 72%) |
| Solvent | DMF, THF, DMSO | DMF preferred for solubility and yield |
| Temperature | 40–45 °C | Higher temps reduce yield |
| Reaction Time | 1–24 hours | Longer times for amine condensations |
| Purification Method | Flash column chromatography | Silica gel with hexane/ethyl acetate or chloroform/methanol mixtures |
Chemical Reactions Analysis
Types of Reactions
2-(Methoxy(naphthalen-1-yl)methyl)malononitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(Formyl(naphthalen-1-yl)methyl)malononitrile.
Reduction: Formation of 2-(Methoxy(naphthalen-1-yl)methyl)ethanediamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methoxy(naphthalen-1-yl)methyl)malononitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Methoxy(naphthalen-1-yl)methyl)malononitrile involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison of Malononitrile Derivatives
Key Observations:
- Electronic Effects: The methoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., -NO₂ in 2-(4-nitrobenzylidene)malononitrile) that enhance electrophilicity at the methylene carbon .
- Solubility: Hydroxy-substituted derivatives (e.g., 2-((2-hydroxy-1-naphthyl)methylene)malononitrile) exhibit higher polarity and hydrogen-bonding capacity than methoxy or halogenated variants .
Key Observations:
- The target compound may be synthesized via Knoevenagel condensation, analogous to benzylidenemalononitriles, though direct evidence is lacking .
Physical and Spectroscopic Properties
Table 3: Physical Properties
Key Observations:
Key Observations:
- The target compound’s naphthalene core may enhance light absorption in the near-infrared (NIR) range, making it suitable for organic photovoltaics, though experimental data is needed .
- Halogenated derivatives serve as versatile intermediates for cross-coupling reactions, unlike the methoxy variant, which is less reactive in such contexts .
Biological Activity
2-(Methoxy(naphthalen-1-yl)methyl)malononitrile is a synthetic organic compound characterized by a methoxy group attached to a naphthalene ring and a malononitrile moiety. Its structural formula is , and it exhibits unique chemical properties that make it a subject of interest in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
The compound's structure includes:
- A methoxy group which enhances solubility and reactivity.
- A naphthalene ring contributing to its aromatic properties.
- A malononitrile moiety known for participating in nucleophilic addition reactions.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : The compound's reactivity may allow it to interact with biological targets involved in cancer progression.
Antimicrobial Activity
A comparative study of structurally related compounds indicated promising antimicrobial activity. For instance, derivatives with malononitrile groups demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 µg/mL, indicating strong antibacterial potential .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.25 | Staphylococcus aureus |
| Compound B | 0.22 | Escherichia coli |
| Compound C | 0.30 | Bacillus subtilis |
Anticancer Activity
Recent advancements in click chemistry have enabled the synthesis of naphthalene derivatives that demonstrate anticancer activity. For example, compounds derived from naphthalene structures were tested against various cancer cell lines, revealing IC50 values ranging from 6.8 to 10.4 µM, which were more effective than standard treatments like cisplatin . This suggests that the structural features of this compound may confer similar benefits.
The biological activity of this compound can be attributed to its ability to undergo various chemical transformations. The malononitrile group is particularly reactive, allowing for nucleophilic attacks on biological targets, potentially leading to cell signaling modulation or cytotoxic effects in cancer cells.
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of malononitrile compounds and evaluated their biological activities. The findings indicated that modifications to the naphthalene moiety significantly impacted the overall biological efficacy .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that substituents on the naphthalene ring can enhance or diminish biological activity. For instance, electron-withdrawing groups have been associated with increased potency against certain cancer cell lines .
- In Vivo Studies : Although most studies are currently in vitro, promising results have led to plans for in vivo evaluations to better understand the pharmacokinetics and therapeutic potential of this compound in animal models.
Q & A
Q. How to assess environmental impact and degradation pathways?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
